molecular formula C14H15ClN4O2 B6460358 4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2548992-85-2

4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B6460358
CAS No.: 2548992-85-2
M. Wt: 306.75 g/mol
InChI Key: IVOGCOHHUHQOIB-UHFFFAOYSA-N
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Description

4-[1-(5-Chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at the 5-position, an azetidine (4-membered saturated ring) at the 2-position, and a piperazin-2-one (a 6-membered lactam) linked to the azetidine.

Properties

IUPAC Name

4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c15-9-1-2-12-11(5-9)17-14(21-12)19-6-10(7-19)18-4-3-16-13(20)8-18/h1-2,5,10H,3-4,6-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOGCOHHUHQOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from diverse pharmacological classes.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Features Biological Target Notable Properties/Data Reference
4-[1-(5-Chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one Benzoxazole + azetidine + piperazinone 5-Cl, 4-membered azetidine, lactam ring Hypothesized: Orexin receptor Rigid azetidine may enhance binding selectivity N/A
[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone Benzoxazole + diazepane + methanone 5-Cl, 7-methyl diazepane, triazole-phenyl Orexin receptor antagonist Anhydrous Form II (DSC data)
Bivalent ligands (e.g., 5i, 5k) Dual benzoxazolone/thiazolone + linker Butyl/pentyl linkers, piperazine spacers Undisclosed (likely CNS targets) Yields 51–53%, HRMS-validated
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine Piperazine + aryl ketone Aryl chloro, pyridyl carbonyl Supplier data (no target specified) InChIKey provided

Key Structural and Functional Insights

Core Rigidity vs. Flexibility: The target compound’s azetidine (4-membered ring) introduces rigidity compared to diazepane (7-membered) in orexin antagonists . Piperazin-2-one (lactam) offers hydrogen-bonding capability, contrasting with ketone-linked piperazines (e.g., ), which may exhibit different metabolic stability or solubility .

Substituent Effects: The 5-chloro-benzoxazole moiety is conserved in orexin receptor antagonists (e.g., –4), suggesting its role in hydrophobic interactions or π-stacking with receptors . Analogous bivalent ligands () use longer alkyl linkers (butyl/pentyl) to connect heterocycles, which may enhance dual-target engagement but reduce bioavailability compared to the compact azetidine-piperazinone system .

Research Implications and Limitations

  • Pharmacological Potential: The structural similarities to orexin receptor antagonists (e.g., 5-chloro-benzoxazole, azetidine/diazepane cores) suggest the target compound may share this activity, though direct functional data is absent in the provided evidence .
  • Knowledge Gaps: No comparative data on binding affinity, solubility, or metabolic stability were found in the evidence. Further studies are needed to validate hypotheses about target selectivity and pharmacokinetics.

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